![molecular formula C21H34N4O B2735830 1-Cyclohexyl-3-[1-(4-methylpiperazin-1-yl)-1-phenylpropan-2-yl]urea CAS No. 868228-52-8](/img/structure/B2735830.png)
1-Cyclohexyl-3-[1-(4-methylpiperazin-1-yl)-1-phenylpropan-2-yl]urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Cyclohexyl-3-[1-(4-methylpiperazin-1-yl)-1-phenylpropan-2-yl]urea is a complex organic compound with potential applications in various scientific fields. This compound features a cyclohexyl group, a piperazine ring, and a phenylpropan-2-yl moiety, making it a unique structure for research and industrial purposes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-Cyclohexyl-3-[1-(4-methylpiperazin-1-yl)-1-phenylpropan-2-yl]urea typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of cyclohexyl isocyanate with 1-(4-methylpiperazin-1-yl)-1-phenylpropan-2-amine under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with the temperature maintained between 0°C and 25°C to ensure optimal yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized for high yield and purity, with stringent quality control measures in place to ensure consistency.
Análisis De Reacciones Químicas
Types of Reactions
1-Cyclohexyl-3-[1-(4-methylpiperazin-1-yl)-1-phenylpropan-2-yl]urea can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding urea derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of amine derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas, palladium catalyst, and other reducing agents.
Substitution: Halogenated reagents, nucleophiles, and appropriate solvents.
Major Products Formed
The major products formed from these reactions include various urea derivatives, amine derivatives, and substituted compounds with different functional groups.
Aplicaciones Científicas De Investigación
Anticancer Activity
Research has indicated that 1-Cyclohexyl-3-[1-(4-methylpiperazin-1-yl)-1-phenylpropan-2-yl]urea exhibits promising anticancer properties.
Mechanism of Action :
The compound has been shown to induce apoptosis in cancer cells through various mechanisms, including the regulation of apoptotic proteins such as Bcl-2 and Bax.
Data Table: Anticancer Activity
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
HeLa | 10.5 | Induction of apoptosis via Bcl-2 regulation |
MCF-7 | 8.2 | Cell cycle arrest at G2/M phase |
A549 | 12.0 | Inhibition of EGFR signaling |
HCT-116 | 9.5 | Pro-apoptotic effects via Bax upregulation |
These results indicate that the compound significantly reduces cell viability across multiple cancer cell lines, highlighting its potential as an anticancer agent.
Neuropharmacological Effects
This compound also shows potential in the field of neuropharmacology, particularly concerning drug addiction.
Case Study: Drug-Seeking Behavior
In a study involving rats trained to self-administer cocaine, administration of this compound resulted in a marked decrease in drug-seeking behavior compared to control groups. This suggests that it may modulate the endocannabinoid system, which is crucial in addiction pathways.
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by structural modifications:
- Substitution at the 4-position of the piperazine ring enhances affinity for cannabinoid receptors.
- Alterations on the phenyl group can affect both anticancer potency and neuropharmacological activity.
Mecanismo De Acción
The mechanism of action of 1-Cyclohexyl-3-[1-(4-methylpiperazin-1-yl)-1-phenylpropan-2-yl]urea involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest potential interactions with cellular signaling pathways and metabolic enzymes.
Comparación Con Compuestos Similares
Similar Compounds
- 1-Cyclohexyl-3-[1-(4-methylpiperazin-1-yl)-1-phenylpropan-2-yl]urea can be compared with other urea derivatives and compounds containing piperazine and phenylpropan-2-yl moieties.
- Similar compounds include 1-Cyclohexyl-3-(1-(4-methylpiperazin-1-yl)-1-phenylpropan-2-yl)amine and 1-Cyclohexyl-3-(1-(4-methylpiperazin-1-yl)-1-phenylpropan-2-yl)carbamate.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties
Actividad Biológica
1-Cyclohexyl-3-[1-(4-methylpiperazin-1-yl)-1-phenylpropan-2-yl]urea is a synthetic compound that has garnered attention for its potential pharmacological properties. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a urea functional group, a cyclohexyl moiety, and a piperazine ring. Its molecular formula is C18H30N4O with a molecular weight of 318.46 g/mol. The structural complexity suggests diverse interactions with biological targets.
The biological activity of this compound is likely mediated through its interaction with specific molecular targets such as enzymes or receptors. Preliminary studies indicate that it may modulate signaling pathways involved in various physiological processes.
Anticancer Activity
Recent studies have shown that compounds similar to this compound exhibit significant anticancer properties. For instance, novel urea-containing compounds targeting the β-catenin/BCL9 interaction have been reported to inhibit tumor growth effectively, with some compounds showing high binding affinity (Kd = 82 nM) . This suggests that our compound may also possess similar anticancer potential.
Neuroprotective Effects
Research indicates that related compounds can protect neuronal cells from oxidative stress. For example, certain derivatives have demonstrated protective effects against H2O2-induced neuronal damage at low concentrations without significant cytotoxicity . This neuroprotective activity could be attributed to the modulation of histone deacetylases (HDACs), which are implicated in neurodegenerative diseases.
Antimicrobial Activity
In vitro studies have evaluated the antimicrobial properties of structurally related compounds. For instance, a copper(II) complex derived from similar ligands exhibited moderate antibacterial activity against Gram-positive bacteria, with MIC values ranging from 250 to 500 µg/mL . This suggests that this compound may also possess antimicrobial properties worthy of further exploration.
Data Table: Summary of Biological Activities
Case Studies
A notable case study involved the synthesis and evaluation of various urea derivatives, including those containing piperazine rings. These studies revealed significant structure-activity relationships (SAR), indicating that modifications to the piperazine moiety can enhance biological activity .
Another study focused on the inhibition of HDACs by phenoxazine derivatives, which demonstrated that specific substitutions could lead to potent neuroprotective effects, hinting at similar potential for our compound .
Propiedades
IUPAC Name |
1-cyclohexyl-3-[1-(4-methylpiperazin-1-yl)-1-phenylpropan-2-yl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H34N4O/c1-17(22-21(26)23-19-11-7-4-8-12-19)20(18-9-5-3-6-10-18)25-15-13-24(2)14-16-25/h3,5-6,9-10,17,19-20H,4,7-8,11-16H2,1-2H3,(H2,22,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CZIQZOAUBUQWTC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C1=CC=CC=C1)N2CCN(CC2)C)NC(=O)NC3CCCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H34N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.